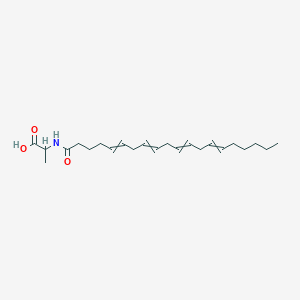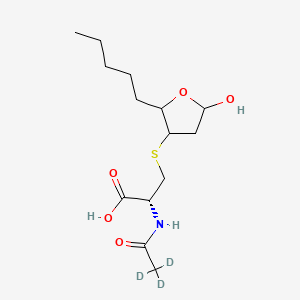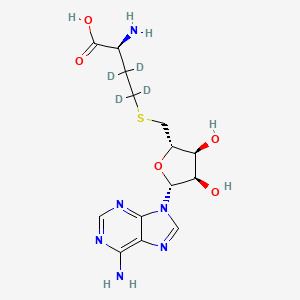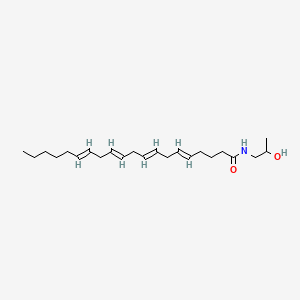
trans-EKODE-(E)-Ib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-Epoxyketooctadecenoic acid (E)-Ib: is a lipid peroxidation product derived from polyunsaturated fatty acids. It is an α,β-unsaturated epoxy ketone, which is a type of compound known for its reactivity and biological significance. These compounds are often studied for their roles in various biological processes, including signaling and oxidative stress responses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-Epoxyketooctadecenoic acid (E)-Ib involves the use of bifunctional sulfonium/phosphonium ylides. This method allows for the rapid construction of unsymmetric α,β-unsaturated epoxy ketones through sequential chemoselective reactions between sulfonium and phosphonium ylides and distinct aldehydes . The key steps include Wittig olefination and Johnson-Corey-Chaykovski epoxidation .
Industrial Production Methods: Industrial production of trans-Epoxyketooctadecenoic acid (E)-Ib is not widely reported, but the methods used in laboratory synthesis can be scaled up. The use of bifunctional ylides and chemoselective reactions provides a robust framework for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: trans-Epoxyketooctadecenoic acid (E)-Ib undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more reactive species.
Reduction: Reduction reactions can convert the epoxy ketone to other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxy or ketone sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the epoxy group under mild conditions.
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated or aminated products, depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-Epoxyketooctadecenoic acid (E)-Ib is used as a synthon in the synthesis of natural products, particularly those derived from oxidized fatty acids .
Biology and Medicine: The compound is studied for its role in lipid peroxidation and its potential impact on cellular signaling pathways. It is also investigated for its involvement in oxidative stress responses and its potential therapeutic applications in diseases related to oxidative damage .
Industry: In industrial applications, trans-Epoxyketooctadecenoic acid (E)-Ib can be used in the synthesis of complex molecules for pharmaceuticals and other chemical products .
Wirkmechanismus
The mechanism of action of trans-Epoxyketooctadecenoic acid (E)-Ib involves its reactivity as an electrophile. It can form adducts with nucleophilic sites on proteins and other biomolecules, leading to covalent modifications. These modifications can alter the function of the target molecules and impact various cellular pathways . The compound’s reactivity is primarily due to its α,β-unsaturated epoxy ketone structure, which makes it highly reactive towards nucleophiles .
Vergleich Mit ähnlichen Verbindungen
- 4-Hydroxynonenal (4-HNE)
- Malondialdehyde (MDA)
- trans, trans-2,4-Decadienal (tt-DDE)
Uniqueness: trans-Epoxyketooctadecenoic acid (E)-Ib is unique due to its specific structure and reactivity. Unlike other lipid peroxidation products, it contains both an epoxy and a ketone functional group, which contributes to its distinct chemical behavior and biological activity .
Eigenschaften
Molekularformel |
C18H30O4 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
(E)-9-oxo-11-[(2S,3S)-3-pentyloxiran-2-yl]undec-10-enoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+/t16-,17-/m0/s1 |
InChI-Schlüssel |
RCMABBHQYMBYKV-GAEQQSHZSA-N |
Isomerische SMILES |
CCCCC[C@H]1[C@@H](O1)/C=C/C(=O)CCCCCCCC(=O)O |
Kanonische SMILES |
CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


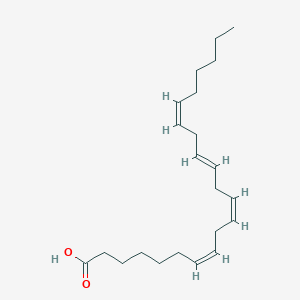
![(E)-7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid](/img/structure/B10767435.png)
![[6'-Acetyloxy-5-[2-(icosa-5,8,11,14-tetraenoylamino)ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767439.png)
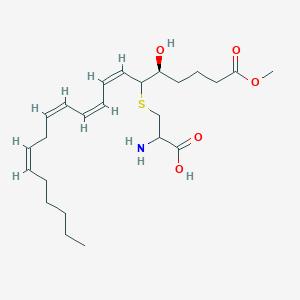
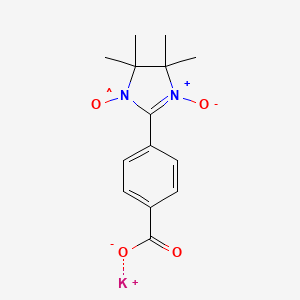
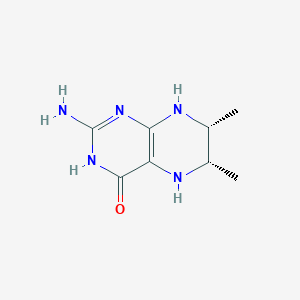
![(5Z,8E,11Z,14Z)-N-[(2S)-2-hydroxypropyl]icosa-5,8,11,14-tetraenamide](/img/structure/B10767473.png)
![[6'-acetyloxy-5-[2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]ethoxycarbonylamino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl] acetate](/img/structure/B10767479.png)
